molecular formula C13H24N2O2 B7986466 [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid

[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid

Cat. No.: B7986466
M. Wt: 240.34 g/mol
InChI Key: OBNPJSIATLEXTA-UHFFFAOYSA-N
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Description

[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid: is a complex organic compound with a unique structure that combines a cyclopropyl group, a dimethylamino group, and a cyclohexyl group attached to an amino-acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.

    Introduction of the Dimethylamino Group: This step often involves the alkylation of a secondary amine with a suitable alkyl halide, such as dimethylamine.

    Cyclohexyl Group Attachment: This can be done through a Grignard reaction or a similar organometallic coupling reaction.

    Formation of the Amino-Acetic Acid Backbone: This step typically involves the reaction of glycine or a glycine derivative with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and dimethylamino groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the cyclohexyl group or the amino-acetic acid backbone, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones or carboxylic acids, while reduction may produce cyclohexylamines or amino alcohols.

Scientific Research Applications

Chemistry

In chemistry, [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor to pharmacologically active compounds, particularly in the treatment of neurological disorders or as an analgesic.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to target sites. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl group may influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the complex amino-acetic acid backbone.

    Dimethylaminoacetic Acid: Contains the dimethylamino group and amino-acetic acid backbone but lacks the cyclopropyl and cyclohexyl groups.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the cyclopropyl and dimethylamino groups.

Uniqueness

What sets [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid apart is its combination of structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[cyclopropyl-[2-(dimethylamino)cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-14(2)11-5-3-4-6-12(11)15(9-13(16)17)10-7-8-10/h10-12H,3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNPJSIATLEXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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